![molecular formula C13H15NO6 B14557003 N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine CAS No. 62098-77-5](/img/structure/B14557003.png)
N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine is a chemical compound with the molecular formula C13H15NO6 It is known for its unique structure, which includes a hydroxy and dimethoxy-substituted phenyl ring attached to an acryloyl group and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with glycine in the presence of suitable catalysts and solvents. The reaction conditions often include:
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous flow reactors: To enhance reaction efficiency and yield.
Optimization of reaction parameters: Including temperature, pressure, and catalyst concentration to maximize production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Saturated derivatives of the acryloyl group.
Substitution products: Compounds with substituted methoxy groups.
Scientific Research Applications
N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine involves its interaction with molecular targets and pathways:
Molecular targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal
- 4-Hydroxy-3,5-dimethoxycinnamic acid
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine is unique due to its combination of a hydroxy and dimethoxy-substituted phenyl ring with an acryloyl group and glycine, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
62098-77-5 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C13H15NO6/c1-19-9-5-8(6-10(20-2)13(9)18)3-4-11(15)14-7-12(16)17/h3-6,18H,7H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
HRZTZBIMPFBPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


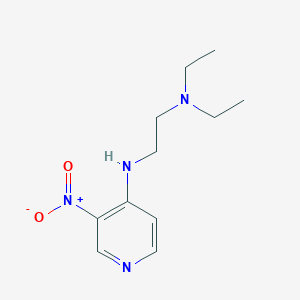

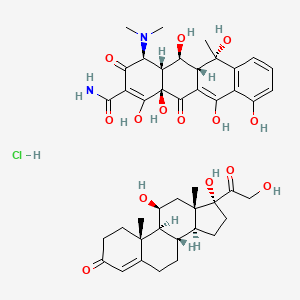

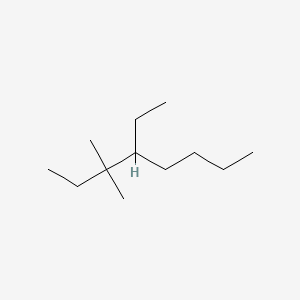
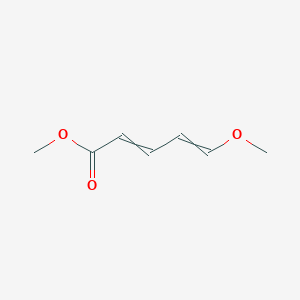
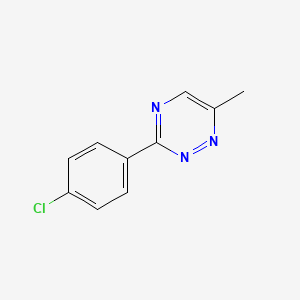
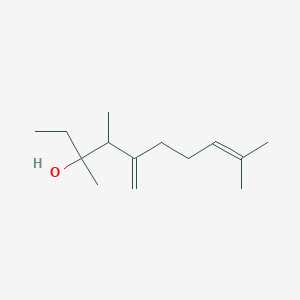
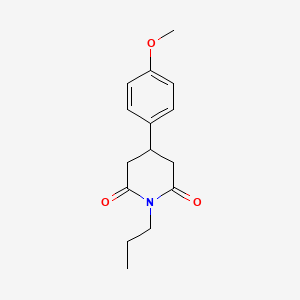
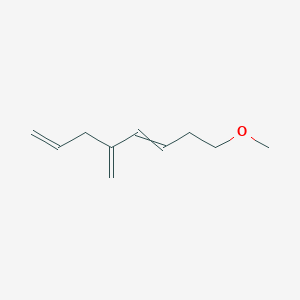
![2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene](/img/structure/B14556988.png)
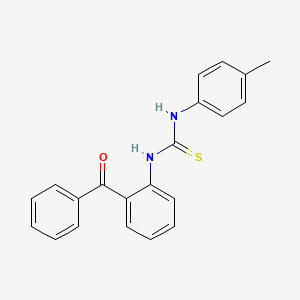
![2-{[(4-Methoxyphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14557010.png)
![2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14557026.png)
